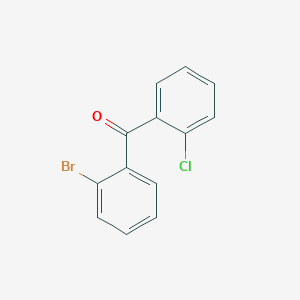

2-Bromo-2'-chlorobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Bromo-2’-chlorobenzophenone” is a chemical compound with the molecular formula C13H8BrClO . It is a derivative of benzophenone, which is a type of aromatic ketone.

Synthesis Analysis

The synthesis of compounds similar to “2-Bromo-2’-chlorobenzophenone” has been reported in the literature . For instance, 2-Bromo-2-chloro-3-arylpropanenitriles can be prepared by Meerwein reaction from 2-chloroacrylonitrile and various aryldiazonium salts under copper (II) bromide catalysis .

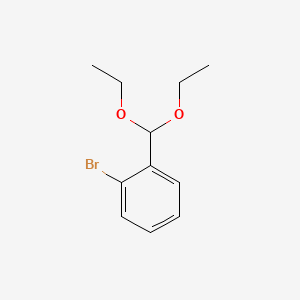

Molecular Structure Analysis

The molecular structure of “2-Bromo-2’-chlorobenzophenone” involves a benzophenone backbone with bromine and chlorine substituents . The exact 3D conformer and crystal structures would require more specific experimental data or computational modeling .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-2’-chlorobenzophenone” include a molecular weight of 310.57 g/mol . More specific properties such as melting point, boiling point, solubility, and spectral data would require experimental determination or database lookup .

科学的研究の応用

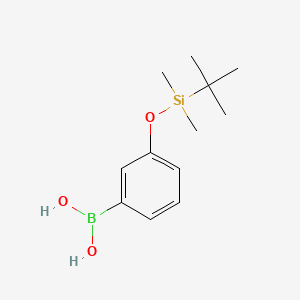

- Application : This research involves the generation of germyl radicals using a photo-excited electron transfer (ET) in an electron donor-acceptor (EDA) complex .

- Method : The ET-HAT cycle proceeds simply upon blue-light irradiation without any transition metal or photocatalyst .

- Results : This protocol also affords silyl radical from silyl hydride .

- Application : This research involves the photoreduction of 4-bromo-4’-methylbenzophenone .

- Method : Solutions of 4-bromo-4’-methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30 and 45 minutes .

- Results : The photoreduction yielded a quantum efficiency of 7.75% .

- Application : This research involves the synthesis of 4-phenylbenzophenone via a Friedel-Crafts acylation route .

- Method : The synthesis was done from benzoyl chloride and biphenyl with a 25% yield .

- Results : A subsequent FTIR study was completed to determine the photoreduction quantum efficiency of 4-phenylbenzophenone’s ability to dimerize to form 4, 4’diphenylbenzpinacol .

- Application : This research involves the photochemical reduction of 4-bromo-4’-fluorobenzophenone .

- Method : Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .

- Results : The samples were then studied via IR spectroscopy to determine the overall goal of determining Phi (reduction) .

- Application : This research involves the study of the phosphorescence of 4-chloro-4’-iodobenzophenone .

- Method : An attempt was made to encase 4-chloro-4’-iodobenzophenone (CIBP) in polymethylmethacrylate, in order to study the phosphorescence at room temperature by isolating individual molecules .

- Results : The iodine of CIBP breaks off under UV light, preventing effective polymerization .

- Application : This research involves the synthesis of 4-methylbenzophenone and its photoreduction to produce 4-methylbenzopinacol .

- Method : 4-methylbenzophenone was synthesized using the Friedel–Crafts Acylation from benzoyl chloride, aluminum chloride, and toluene .

- Results : A photoreduction of the 4-methylbenzophenone produced 4-methylbenzopinacol .

Visible-Light-Driven Germyl Radical Generation

Photoreduction of 4-Bromo-4’-Methylbenzophenone

Synthesis of 4-Phenylbenzophenone

Photochemical Reduction of 4-Bromo-4’-Fluorobenzophenone

Study of Phosphorescence of 4-Chloro-4’-Iodobenzophenone

Synthesis of 4-Methylbenzophenone and 4-Methylbenzopinacol

- Application : Phenazepam is a benzodiazepine drug, first developed in the Soviet Union in 1975, and now produced in Russia and several other countries . It is used in the treatment of various mental disorders such as psychiatric schizophrenia and anxiety .

- Method : The benzyl ring of phenazepam is substituted at R7 with a bromine group .

- Results : Phenazepam has gained popularity as a recreational drug; misuse has been reported in the United Kingdom, Finland, Sweden, and the United States .

- Application : Benzophenones have been used extensively as photophysical probes to identify and map peptide–protein interactions .

- Method : The specific method of application varies depending on the specific experiment, but generally involves the use of benzophenones as a probe in a biological system .

- Results : This technique has been used to gain valuable insights into the interactions between peptides and proteins .

- Application : Chlorobenzophenone is used as a catalyst in the photocrosslinking of polyethylenes .

- Method : The specific method of application involves the use of chlorobenzophenone as a catalyst in the process of photocrosslinking .

- Results : This process improves the properties of polyethylene, making it more suitable for certain applications .

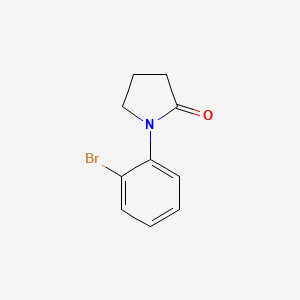

- Application : Bromo-2-chlorobenzophenone and 5-bromo-2-iodo-benzophenone were used as starting materials for McMurry reactions .

- Method : The specific method of application involves the use of these compounds in McMurry reactions .

- Results : The yields of these DPA derivatives are somewhat low, probably because the reaction conditions are not fully optimized .

Phenazepam Synthesis

Photophysical Probes

Photocrosslinking of Polyethylenes

McMurry Reactions

- Application : Phenazepam is a benzodiazepine drug, first developed in the Soviet Union in 1975, and now produced in Russia and several other countries . It is used in the treatment of various mental disorders such as psychiatric schizophrenia and anxiety .

- Method : The benzyl ring of phenazepam is substituted at R7 with a bromine group .

- Results : Phenazepam has gained popularity as a recreational drug; misuse has been reported in the United Kingdom, Finland, Sweden, and the United States .

- Application : Benzophenones have been used extensively as photophysical probes to identify and map peptide–protein interactions .

- Method : The specific method of application varies depending on the specific experiment, but generally involves the use of benzophenones as a probe in a biological system .

- Results : This technique has been used to gain valuable insights into the interactions between peptides and proteins .

- Application : Chlorobenzophenone is used as a catalyst in the photocrosslinking of polyethylenes .

- Method : The specific method of application involves the use of chlorobenzophenone as a catalyst in the process of photocrosslinking .

- Results : This process improves the properties of polyethylene, making it more suitable for certain applications .

- Application : Bromo-2-chlorobenzophenone and 5-bromo-2-iodo-benzophenone were used as starting materials for McMurry reactions .

- Method : The specific method of application involves the use of these compounds in McMurry reactions .

- Results : The yields of these DPA derivatives are somewhat low, probably because the reaction conditions are not fully optimized .

Phenazepam Synthesis

Photophysical Probes

Photocrosslinking of Polyethylenes

McMurry Reactions

特性

IUPAC Name |

(2-bromophenyl)-(2-chlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVWXJADNYWGAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393347 |

Source

|

| Record name | 2-BROMO-2'-CHLOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2'-chlorobenzophenone | |

CAS RN |

525561-42-6 |

Source

|

| Record name | 2-BROMO-2'-CHLOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)

![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)